molecular formula C15H11Cl4NOS B11702078 4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide

4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide

Cat. No.: B11702078
M. Wt: 395.1 g/mol
InChI Key: PBGTYZJPHWFPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide is a complex organic compound with the molecular formula C15H10Cl6N2O. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and trichloro groups, as well as a phenylsulfanyl moiety. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,2,2-trichloro-1-(phenylsulfanyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent for certain diseases.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a biological study.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-benzamide
  • 4-methyl-N-(2,2,2-trichloro-1-(2-trifluoromethyl-phenylamino)-ethyl)-benzamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl)-acetamide

Uniqueness

4-chloro-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide stands out due to its specific combination of chloro and trichloro groups along with the phenylsulfanyl moiety. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H11Cl4NOS

Molecular Weight

395.1 g/mol

IUPAC Name

4-chloro-N-(2,2,2-trichloro-1-phenylsulfanylethyl)benzamide

InChI

InChI=1S/C15H11Cl4NOS/c16-11-8-6-10(7-9-11)13(21)20-14(15(17,18)19)22-12-4-2-1-3-5-12/h1-9,14H,(H,20,21)

InChI Key

PBGTYZJPHWFPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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